5-(2-Bromophenyl)isoxazole-3-carboxylic acid

説明

Fundamental Molecular Structure

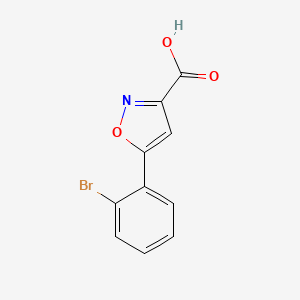

5-(2-Bromophenyl)isoxazole-3-carboxylic acid possesses the molecular formula C₁₀H₆BrNO₃ with a molecular weight of 268.06 daltons. The compound features a distinctive architectural framework comprising an isoxazole ring system substituted with a 2-bromophenyl group at the 5-position and a carboxylic acid functionality at the 3-position. The Chemical Abstracts Service registry number for this compound is 668971-60-6, providing definitive identification within chemical databases.

The molecular architecture exhibits a planar geometry characteristic of aromatic heterocyclic systems, with the isoxazole ring serving as the central structural motif. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as 5-(2-bromophenyl)-1,2-oxazole-3-carboxylic acid. The canonical Simplified Molecular Input Line Entry System representation is O=C(C1=NOC(C2=CC=CC=C2Br)=C1)O, which accurately describes the connectivity pattern of atoms within the molecular framework.

Crystallographic Properties and Space Group Analysis

While specific crystallographic data for this compound are limited in the available literature, comparative analysis with structurally related compounds provides valuable insights into the expected crystal packing arrangements. Related bromophenyl compounds, such as 1-(4-bromophenyl)but-3-yn-1-one, demonstrate crystallization in monoclinic space groups with characteristic packing motifs.

The presence of the carboxylic acid functional group suggests potential for hydrogen bonding interactions that would significantly influence crystal packing arrangements. In analogous isoxazole carboxylic acid derivatives, intermolecular hydrogen bonding patterns typically involve carboxylic acid inversion dimers with characteristic ring motifs. The 2-bromophenyl substituent introduces additional halogen bonding possibilities that could contribute to crystal stability through weak intermolecular interactions.

Based on structural analogies with related compounds, the expected crystal structure would likely exhibit a combination of classical hydrogen bonding involving the carboxylic acid group and weaker interactions including carbon-hydrogen to oxygen contacts, halogen-π interactions, and π-π stacking between aromatic rings. The bromine atom's position on the phenyl ring would create specific steric constraints that influence the overall molecular conformation and intermolecular packing efficiency.

特性

IUPAC Name |

5-(2-bromophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNYQQXPSDJBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652792 | |

| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668971-60-6 | |

| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

生物活性

5-(2-Bromophenyl)isoxazole-3-carboxylic acid is an organic compound characterized by its unique isoxazole ring structure, which contributes to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₇BrN₂O₃, with a molecular weight of approximately 273.08 g/mol. The presence of the bromophenyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The isoxazole moiety can inhibit enzyme activity or modulate receptor signaling pathways, leading to various therapeutic effects:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as those related to inflammation and cancer cell proliferation.

- Receptor Modulation : By binding to specific receptors, it can alter cellular signaling pathways that are crucial for tumor growth and survival.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- In vitro Studies : The compound has shown promising results against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. For example, IC50 values ranged from 0.7 µM to 35.2 µM against different cell lines, indicating selective cytotoxicity towards cancer cells while sparing normal cells .

- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and increasing levels of pro-apoptotic proteins like p53 .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- Cytokine Inhibition : Studies indicated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Study on Breast Cancer Cell Lines :

-

Inflammation Model :

- In a model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, indicating its therapeutic potential in inflammatory conditions.

Data Summary

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 2.3 µM | Apoptosis induction via caspase activation |

| Anticancer | A549 | 4.7 µM | Cell cycle arrest at G0/G1 phase |

| Anti-inflammatory | In vivo model | N/A | Inhibition of pro-inflammatory cytokines |

類似化合物との比較

Table 1: Structural Analogs and Their Properties

*Yields vary based on esterification conditions (e.g., 45% for 12h vs. 68% for 12i ).

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-nitro substituent (11h) reduces reaction efficiency (64% yield) compared to methyl (99% for 11i) or bromo groups (45–68%) due to steric and electronic effects .

- Bromine Position : The 2-bromo derivative exhibits distinct reactivity compared to the 3-bromo analog (CAS: 887979-15-9), which is associated with higher steric hindrance .

- Carboxylic Acid vs. Esters : The free carboxylic acid (e.g., 11h) is often converted to esters (e.g., 12h) for improved solubility and bioactivity .

Membrane-Bound Pyrophosphatase Inhibition

5-(2-Bromophenyl)isoxazole-3-carboxylate esters (e.g., compound 12h) demonstrate inhibitory activity against membrane-bound pyrophosphatases (MBPs), which are critical for microbial energy metabolism. Analogous compounds like 5-(4-nitrophenyl)isoxazole-3-carboxylate (12h) show enhanced activity due to the nitro group’s electron-withdrawing effect, which likely improves target binding .

Comparative Bioactivity Data

- 12h (4-Nitrophenyl ester) : IC₅₀ = 0.8 µM against Thermotoga maritima MBP .

- 12i (3-Methylphenyl ester) : IC₅₀ = 2.1 µM, indicating reduced potency compared to EWG-bearing analogs .

Stability and Formulation Challenges

- Salt Forms: Unlike 5-(2,4-dihydroxy-5-isopropylphenyl)isoxazole derivatives, which form stable mesylates for intravenous use , bromophenyl analogs require specialized formulations to prevent crystallization in solution .

- Hydrogenation Sensitivity : The isoxazole ring in 5-(2-bromophenyl) derivatives remains intact under mild hydrogenation conditions, unlike furyl-substituted analogs (e.g., 5-(2-furyl)isoxazole-3-carboxylic acid), which undergo ring opening .

Spectral Data Highlights

準備方法

Isoxazole-3-carboxylic acids are commonly synthesized via lithiation of halogenated isoxazoles followed by carbonation, or through cyclization reactions involving suitable nitrile or keto precursors with hydroxylamine derivatives. The key step often involves selective lithiation at the 3-position of the isoxazole ring, allowing subsequent introduction of the carboxyl group via reaction with carbon dioxide.

Preparation via Lithiation and Carboxylation of Halogenated Isoxazoles

A prominent method involves the lithiation of 3-phenyl-5-haloisoxazoles (such as 5-chloro or 5-bromo derivatives) using strong bases like n-butyllithium, followed by carbonation with carbon dioxide to introduce the carboxylic acid group at the 3-position.

Example from related compounds:

In the synthesis of 3-phenylisoxazole-5-carboxylic acid derivatives, 3-phenyl-5-chloroisoxazole was treated with n-butyllithium to generate a lithio intermediate, which upon reaction with carbon dioxide yielded the corresponding carboxylic acid in good yields (~80%). This approach highlights the feasibility of halogen-lithium exchange followed by carbonation to install the carboxyl function.Application to 5-(2-Bromophenyl)isoxazole-3-carboxylic acid:

By analogy, 3-(2-bromophenyl)-5-chloroisoxazole or 3-(2-bromophenyl)-5-bromoisoxazole can be subjected to lithiation at the 3-position using n-butyllithium or similar organolithium reagents. Subsequent treatment with carbon dioxide introduces the carboxyl group at the 3-position, furnishing this compound.-

- The reaction temperature must be carefully controlled (typically below 0 °C to room temperature) to avoid decomposition of sensitive intermediates.

- The choice of solvent (e.g., dry tetrahydrofuran) and inert atmosphere (argon or nitrogen) is critical to maintain reactivity and prevent side reactions.

- Workup involves acidification to precipitate the carboxylic acid, followed by purification.

Alternative Routes: Cyclization from Benzoylacetonitriles and Hydroxylamine

Another pathway involves the synthesis of 3-phenyl-5-aminoisoxazoles from benzoylacetonitriles and hydroxylamine, followed by functional group transformations to introduce the carboxylic acid at the 3-position.

-

- Benzoylacetonitriles bearing the 2-bromophenyl substituent can react with hydroxylamine hydrochloride to form isoxazol-5-ones or 5-aminoisoxazoles.

- These intermediates can then be converted into the carboxylic acid derivatives through oxidation or substitution reactions.

-

- This method allows for the introduction of various substituents on the phenyl ring prior to isoxazole formation.

- It provides access to isoxazole derivatives with functional groups amenable to further modification.

Functional Group Interconversions on Isoxazole Ring

Halogen displacement:

Nucleophilic displacement of the 5-chloro or 5-bromo substituent on isoxazoles with alkoxy or thioalkoxy nucleophiles can be used to access derivatives that can be further transformed into carboxylic acids or other functional groups.Methylation and iodination:

Lithiation followed by reaction with methyl iodide or iodine can introduce methyl or iodo substituents at the 4-position of the isoxazole ring, which may be useful intermediates in multi-step syntheses.

Summary Table of Preparation Methods

Research Findings and Practical Insights

- The lithiation-carboxylation approach is the most direct and commonly used method for preparing isoxazole-3-carboxylic acids with aryl substituents, including 2-bromophenyl groups.

- The presence of the bromine substituent on the phenyl ring allows for further functionalization via cross-coupling reactions if desired, enhancing the synthetic utility of the compound.

- Control of reaction conditions is essential due to the sensitivity of isoxazole rings to decomposition at elevated temperatures or in the presence of strong bases.

- Purification typically involves acidification and recrystallization, with melting points and spectral data confirming product identity.

Q & A

Q. What are the optimal synthetic routes for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis of isoxazole derivatives often involves condensation-cyclization reactions. For example, chalcones (prepared via aldol condensation) react with diethyl oxalate to form 2,4-diketoesters, which are then cyclized with hydroxylamine hydrochloride under buffered conditions (acetic acid/sodium acetate, pH 4). This method yields 5-substituted isoxazole-3-carboxylic acid esters with regioselectivity driven by the electron-withdrawing ethoxycarbonyl group, which activates the adjacent carbon for nucleophilic attack. Reaction yields (typically 60-85%) depend on substituent effects: electron-donating groups (e.g., methoxy) improve yields, while electron-withdrawing groups (e.g., nitro) reduce efficiency .

Q. What analytical techniques are critical for characterizing this compound?

Key characterization methods include:

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positioning. For example, H NMR of similar compounds shows distinct aromatic proton shifts (δ 7.2-8.1 ppm) and isoxazole ring signals (δ 6.5-6.8 ppm) .

- Mass spectrometry : High-resolution MS (e.g., m/z 283.97 for CHBrNO) validates molecular weight .

- Thermal analysis : Melting points (e.g., 151°C for analogous compounds) and decomposition temperatures assess purity .

Q. How should researchers handle stability and storage challenges for this compound?

Store the compound in airtight, light-resistant containers at 2-8°C in a dry environment. Avoid prolonged exposure to moisture or high temperatures (>40°C), as isoxazole derivatives are prone to hydrolysis under acidic/basic conditions. Stability studies for related compounds show no significant degradation over six months when stored properly .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological activity?

SAR studies focus on modifying the phenyl ring substituents. For example:

- Electron-withdrawing groups (e.g., bromo at position 2) enhance electrophilicity, potentially improving binding to target proteins.

- Methoxy or hydroxy groups at specific positions (e.g., para to the isoxazole) increase solubility and bioavailability.

Anti-inflammatory assays for derivatives like 5-(p-substituted styryl)isoxazole-3-carboxylic acid ethyl esters demonstrate that substituents at the phenyl ring significantly modulate activity, with methoxy groups showing higher potency than halogens .

Q. What mechanistic insights exist for the reactivity of the isoxazole core in this compound?

The isoxazole ring undergoes electrophilic substitution at the 5-position due to resonance stabilization. In hydrolysis studies, the 3-carboxylic acid group acts as an electron-withdrawing moiety, accelerating ring-opening under basic conditions. Computational studies (e.g., DFT calculations) can model charge distribution to predict reactivity sites .

Q. How can computational modeling aid in designing derivatives with improved properties?

Docking simulations and molecular dynamics predict interactions with biological targets (e.g., HSP90 inhibitors). For example, derivatives with extended hydrophobic substituents show higher binding affinity to ATP-binding pockets. QSAR models correlate logP values (1.63 for the parent compound) with membrane permeability .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). For instance, anti-inflammatory activity of ethyl ester derivatives varies with substituent polarity. Validate findings using orthogonal assays (e.g., COX-2 inhibition vs. cytokine profiling) and control for batch-to-batch purity differences (>95% purity recommended) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。